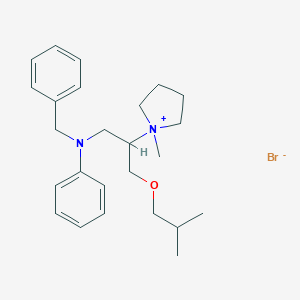
Hexafluoro-2,2-bis(4-méthacryloxyphényl)propane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated compounds and polymers typically involves intricate chemical processes designed to introduce fluorine atoms into the molecular structure, thereby improving the material's performance characteristics. For instance, Guan et al. (2014) detailed the synthesis of novel aromatic diamine monomers incorporating hexafluoroisopropylidene groups, leading to the preparation of fluorinated polyimides with notable solubility and thermal properties (Guan et al., 2014).
Molecular Structure Analysis
The molecular structure of hexafluoro-2,2-bis(4-methacryloxyphenyl)propane significantly impacts its physical and chemical properties. The presence of fluorine atoms contributes to the compound's high thermal stability and low surface energy, making it suitable for advanced material applications. The structural analysis often involves spectroscopic methods, as demonstrated by Xu et al. (2012), who characterized novel fluorinated polyurethane elastomers based on related fluorinated monomers (Xu et al., 2012).
Chemical Reactions and Properties
Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane's chemical reactivity is tailored by its fluorinated structure, which imparts excellent chemical resistance. The compound's ability to undergo polymerization or condensation reactions enables the synthesis of polymers with desired properties. Research by Saegusa and Koizumi (2005) on fluorine-containing aromatic condensation polymers highlights the influence of fluorine substitution on polymer properties (Saegusa & Koizumi, 2005).
Physical Properties Analysis
The physical properties of hexafluoro-2,2-bis(4-methacryloxyphenyl)propane-based polymers, such as solubility, film-forming ability, and hydrophobicity, are directly linked to the compound's molecular architecture. These properties are crucial for applications in coatings, films, and advanced composites. Fukuoka et al. (2001) explored the effects of incorporating bisphenol AF units into poly(hydroxyethers), resulting in increased glass-transition temperature and hydrophobicity (Fukuoka et al., 2001).
Applications De Recherche Scientifique
Préparation de membranes nanofibrées en poly(imide-benzoxazole) contenant du fluor
Ce composé est utilisé dans la préparation de membranes nanofibrées en poly(imide-benzoxazole) contenant du fluor . Ces membranes présentent de faibles constantes diélectriques et une grande stabilité thermique, ce qui les rend adaptées aux techniques de communication mobile avancées à haute fréquence .
Synthèse de polyimide fluoré
Hexafluoro-2,2-bis(4-méthacryloxyphényl)propane est utilisé dans la synthèse de polyimide fluoré . Ce polyimide est développé pour créer un nouvel oxygénateur membranaire qui combine un excellent transfert de gaz et une compatibilité sanguine .
Développement de matériaux résistants aux hautes températures
En raison de sa résistance aux hautes températures, ce composé est utilisé dans le développement de matériaux pour les zones à haute fréquence . Les mauvaises propriétés diélectriques des candidats polymères courants, tels que les polyimides standard, limitent leur application dans les zones à haute fréquence .
Fabrication de membranes nanofibrées électrofilées
Ce composé est utilisé dans la fabrication de membranes nanofibrées électrofilées . Ces membranes sont dérivées de résines PI organosolubles et de diamines aromatiques .
Création de matériaux à faible constante diélectrique
This compound est utilisé dans la création de matériaux avec de faibles constantes diélectriques . Ces matériaux sont essentiels au développement de techniques de communication mobile avancées à haute fréquence
Orientations Futures
Propriétés
IUPAC Name |
[4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F6O4/c1-13(2)19(30)32-17-9-5-15(6-10-17)21(22(24,25)26,23(27,28)29)16-7-11-18(12-8-16)33-20(31)14(3)4/h5-12H,1,3H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOHKRNFHQXDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C(=C)C)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379329 | |
| Record name | (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108050-42-6 | |
| Record name | (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI)](/img/structure/B12072.png)







![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)